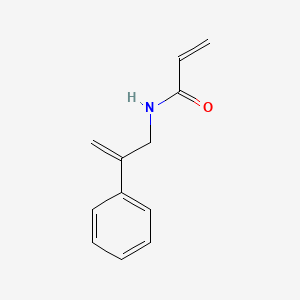
N-(2-Phenylallyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenylallyl)acrylamide: is an organic compound that belongs to the class of acrylamides It is characterized by the presence of an acrylamide group attached to a phenylallyl moiety
准备方法
Synthetic Routes and Reaction Conditions:
Schotten-Baumann Reaction: One of the common methods for synthesizing N-(2-Phenylallyl)acrylamide involves the Schotten-Baumann reaction. This reaction typically starts with the reaction of 3-chloropropanoyl chloride with aniline to form N-(2-phenylallyl)amide.
Acrylic Acid Route: Another method involves the reaction of acrylic acid with aniline in the presence of a dehydrating agent like thionyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions, minimizing side reactions and improving safety .
化学反应分析
Types of Reactions:
Oxidation: N-(2-Phenylallyl)acrylamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized products, including carboxylic acids and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acrylamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted acrylamides.
科学研究应用
Chemistry: N-(2-Phenylallyl)acrylamide is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and hydrogels .
Biology: In biological research, this compound is used to study cell-extracellular matrix interactions. Polyacrylamide gels containing this compound are used as substrates to investigate cellular responses to mechanical stimuli .
Industry: this compound is used in the production of specialty polymers for various industrial applications, including water treatment, paper manufacturing, and textile processing .
作用机制
The mechanism of action of N-(2-Phenylallyl)acrylamide involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and cellular signaling pathways. The compound’s electrophilic nature allows it to react with thiol groups on cysteine residues, forming stable adducts .
相似化合物的比较
N-Isopropylacrylamide: Used in the synthesis of thermoresponsive polymers.
N-Hydroxyethylacrylamide: Utilized in the preparation of hydrogels for drug delivery.
N,N-Dimethylacrylamide: Employed in the production of water-soluble polymers.
Uniqueness: N-(2-Phenylallyl)acrylamide is unique due to its phenylallyl group, which imparts distinct chemical reactivity and properties compared to other acrylamides. This structural feature allows for the formation of polymers with specific mechanical and chemical characteristics, making it valuable in specialized applications .
属性
IUPAC Name |
N-(2-phenylprop-2-enyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-12(14)13-9-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHJZXLULTVDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2783969.png)
![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2783971.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2783972.png)

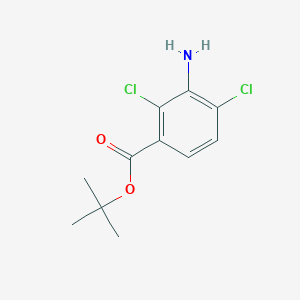
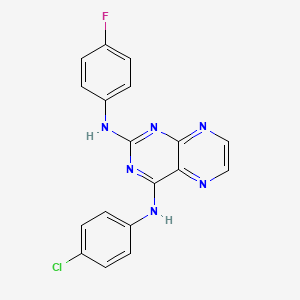
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2783977.png)
![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)
![3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2783979.png)
![6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2783981.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)
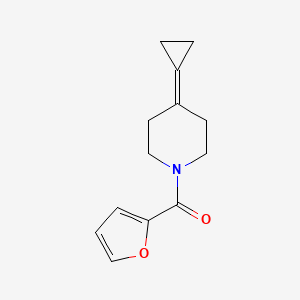
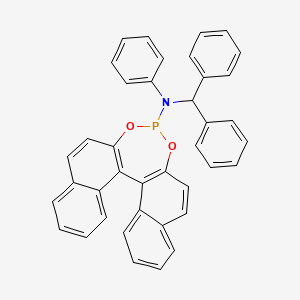
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2783992.png)
